molecular formula C19H18FN3OS2 B2756468 2-(4-Fluorophenyl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone CAS No. 1448048-11-0

2-(4-Fluorophenyl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone

Cat. No. B2756468
CAS RN: 1448048-11-0
M. Wt: 387.49
InChI Key: YIZMGWMMMLRDMT-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone, also known as FPTP, is a synthetic compound that has been the focus of scientific research due to its potential applications in various fields.

Scientific Research Applications

Antimicrobial and Antifungal Activities

  • Research into fluorinated benzothiazolo imidazole compounds and sparfloxacin derivatives has shown promising antimicrobial and antimycobacterial activities. These studies demonstrate the potential of similar structures in combating bacterial and fungal infections (Sathe et al., 2011; Gurunani et al., 2022).

Synthesis Methods

  • A study on the electrochemical synthesis of arylthiobenzazoles highlights innovative methods for creating compounds with potentially similar frameworks, showcasing the versatility of electrochemical approaches in synthesizing complex structures (Amani & Nematollahi, 2012).

Antiviral Activities

  • Investigations into the synthesis of 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and related derivatives have evaluated their cytotoxicity and anti-HSV1 activities, suggesting the potential of structurally similar compounds in antiviral applications (Attaby et al., 2006).

Cytotoxic Studies

  • The synthesis and characterization of 1-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethanone have been explored, including cytotoxic studies and docking studies, hinting at the therapeutic potentials of these compounds (Govindhan et al., 2017).

properties

IUPAC Name

2-(4-fluorophenyl)-1-[4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3OS2/c20-16-3-1-14(2-4-16)11-18(24)22-6-8-23(9-7-22)19-21-17(13-26-19)15-5-10-25-12-15/h1-5,10,12-13H,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZMGWMMMLRDMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC(=CS2)C3=CSC=C3)C(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone

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